molecular formula C8H5Cl2N3 B1361856 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine CAS No. 30212-52-3

2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine

Cat. No. B1361856
CAS RN: 30212-52-3
M. Wt: 214.05 g/mol
InChI Key: NOZYRUURZZGLKF-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is a chemical compound with the molecular formula C8H5Cl2N3. It has a molecular weight of 214.05 . This compound is solid in its physical form .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . Other methods involve a ZnCl2-catalyzed three-component coupling reaction , a base-promoted intermolecular oxidation C-N bond formation , and a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is 1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3 . The InChI key is NOZYRUURZZGLKF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is a solid compound . It has a molecular weight of 214.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocycle Derivatives

Research has led to the synthesis of novel heterocycle derivatives involving 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine. These compounds have been studied for their structural, spectral, and computational properties. The use of Density Functional Theory (DFT) and Time-Dependent (TD-DFT) computation methods have played a crucial role in analyzing the electronic structures of these compounds, contributing significantly to the field of molecular chemistry (Ashraf et al., 2019).

Development of Dissymmetric Pyrimidines

The creation of dissymmetric pyrimidines via regioselective cross-coupling reactions is another significant application. This approach has opened new avenues for innovative synthesis strategies in pyrimidine chemistry, enhancing the versatility and scope of these compounds in scientific research (Tikad et al., 2007).

Antibacterial Applications

A study on 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine derivatives demonstrated potential antibacterial applications. The derivatives were synthesized and tested for their antibacterial activity, revealing that some of these compounds have significant potential as antibacterial agents (Etemadi et al., 2016).

Nonlinear Optical Material Research

The compound has also been explored for its potential as a third-order nonlinear optical material. Studies on the molecular and electronic structure, as well as the reactivity, have revealed its suitability for nonlinear optical devices, marking a significant advancement in the field of optics and photonics (Murthy et al., 2019).

Optical Properties in Synthesis

The synthesis and study of optical properties of related pyrimidine derivatives have been conducted, demonstrating the effects of different substituents on the optical absorption and emission properties. This research contributes to the understanding of molecular interactions and the development of pH sensors and optical devices (Hadad et al., 2011).

Safety And Hazards

The safety information for “2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

Future Directions

Pyridopyrimidines, including “2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine”, have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are used on several therapeutic targets and have shown a therapeutic interest . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

properties

IUPAC Name

2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZYRUURZZGLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299070
Record name 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine

CAS RN

30212-52-3
Record name 30212-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Gottschall - 1981 - search.proquest.com
In order to gain further insight into the mechanism of phenylalanine hydroxylase, several model compounds of the tetrahydropteridine cofactor were synthesized and examined. The …
Number of citations: 2 search.proquest.com

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